Scandium chloride hexahydrate

Vue d'ensemble

Description

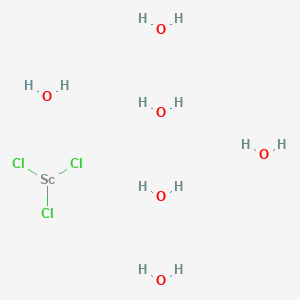

Scandium chloride hexahydrate is an inorganic compound with the formula ScCl₃·6H₂O. It is a white, high-melting ionic compound that is deliquescent and highly water-soluble . This compound is mainly of interest in research laboratories and has various applications in different fields.

Méthodes De Préparation

Scandium chloride hexahydrate can be synthesized by dissolving scandium oxide in hydrochloric acid, followed by evaporation of the resultant solution to dryness . Another method involves dissolving scandium(III) chloride in a 50% aqueous ethanol solution, followed by the addition of 3-methyl-2,4-pentanedione and slowly adding sodium hydroxide until a pH of 6 is reached .

Analyse Des Réactions Chimiques

Scandium chloride hexahydrate undergoes various types of chemical reactions, including:

Oxidation and Reduction: Scandium(III) chloride can be reduced by scandium metal to form lower oxidation state chlorides such as ScCl, Sc₂Cl₃, and Sc₇Cl₁₂.

Substitution: It acts as a Lewis acid and can form aquo complexes by absorbing water.

Complex Formation: With ligands like tetrahydrofuran, it forms adducts such as ScCl₃(THF)₃, which are used in the synthesis of organoscandium compounds.

Applications De Recherche Scientifique

Scandium(III) chloride hexahydrate (ScCl3·6H2O) is a highly soluble compound with diverse applications in various scientific and technological fields . Its unique properties make it useful in aerospace, automotive, laser technologies, and biomedical research .

Scientific Research Applications

Scandium(III) chloride hexahydrate is widely utilized in various research areas .

Materials Science Scandium(III) chloride hexahydrate is used in the production of high-performance materials, including aluminum-scandium alloys, which enhance strength and reduce weight, particularly in aerospace applications .

Catalysis The compound acts as a catalyst in various chemical reactions, improving efficiency and selectivity in organic synthesis, especially in the production of fine chemicals . Scandium Chloride Hydrate is also applied in petroleum and environment protection catalysts .

Electronics Scandium(III) chloride hexahydrate serves as a precursor for scandium oxide, which is essential in the fabrication of solid oxide fuel cells, contributing to cleaner energy solutions . It is also used in electronic ceramics .

Biomedical Applications It is explored for its potential in drug delivery systems and as a contrast agent in medical imaging, offering improved visualization in diagnostic procedures . Scandium exopolysaccharide demonstrates antimetastatic properties on murine and human osteosarcoma cell lines . Scandium-polysaccharide complexes have shown promising results in reducing cell proliferation in human cell lines, including osteosarcoma, melanoma, lung adenocarcinoma, glioma, breast cancer, and colon cancer cells .

Research and Development Employed in laboratories for various analytical techniques, including spectroscopy and chromatography, aiding in the study of complex chemical systems . It is also used as a source for producing metallic scandium by electrolysis .

Other Applications

Case Studies

- Chronic Renal Failure (CRF): A study examined plasma levels of scandium in predialysis patients with CRF, revealing higher plasma levels of scandium compared to healthy controls .

- Environmental Monitoring: Scandium concentrations in mangrove snails were analyzed to assess the potential of these organisms as biomonitors of pollution in mangrove ecosystems .

- Antiproliferative Properties: Scandium-EPS complexes were tested in vitro on human cell lines and exhibited an anti-proliferative effect, suggesting that EPS can be coupled to scandium for improving its biological effects .

Mécanisme D'action

Scandium chloride hexahydrate acts as a Lewis acid, forming aquo complexes and other coordination compounds. Its mechanism of action involves the formation of stable complexes with various ligands, which can then participate in different chemical reactions . The exact molecular targets and pathways depend on the specific application and the nature of the ligands involved.

Comparaison Avec Des Composés Similaires

Scandium chloride hexahydrate can be compared with other scandium halides such as scandium fluoride, scandium bromide, and scandium triiodide . These compounds share similar properties, such as high melting points and solubility in water, but differ in their specific applications and reactivity. For example, scandium fluoride is used in optical materials, while scandium bromide and triiodide have different uses in chemical synthesis .

Activité Biologique

Scandium chloride hexahydrate (ScCl·6HO) is an inorganic compound with significant biological implications, particularly in the fields of cancer research and renal physiology. This article explores its biological activity, focusing on its antiproliferative properties, potential nephrotoxicity, and interactions with biological systems.

1. Antiproliferative Properties

1.1 Overview of Research Findings

Recent studies have highlighted the antiproliferative effects of this compound, particularly in various cancer cell lines. The compound has been tested in vitro against human osteosarcoma (MNNG/HOS), melanoma (A375), lung adenocarcinoma (A549), glioma (U251), breast cancer (MDA231), and colon cancer (Caco2) cells. The results indicated that Scandium complexes exhibit a notable reduction in cell proliferation, attributed to their interaction with growth factor-receptor signaling pathways and transmembrane protein interactions.

1.2 Case Study: Scandium-Polysaccharide Complexes

A study utilized Scandium-exopolysaccharide (EPS) complexes to enhance biological effects. The complexes demonstrated a significant increase in antiproliferative activity compared to EPS alone. Specifically, at a metal-to-ligand ratio of 1:2, the complexes achieved a reduction in cell proliferation by approximately 55-88% across various cell lines. This suggests that the combination of Scandium with polysaccharides can potentiate its biological effects, making it a promising candidate for therapeutic applications .

| Cell Line | Metal-to-Ligand Ratio | Proliferation Reduction (%) |

|---|---|---|

| MNNG/HOS | 1:2 | 55-88 |

| A375 | 1:2 | 55-88 |

| A549 | 1:2 | 55-88 |

| U251 | 1:2 | 55-88 |

| MDA231 | 1:2 | 55-88 |

| Caco2 | 1:2 | 55-88 |

2. Renal Function and Toxicity

2.1 Effects on Renal Function

The biological activity of this compound extends to its effects on renal function. A study involving patients with chronic renal failure (CRF) revealed elevated plasma levels of Scandium, correlating with impaired renal function as indicated by decreased glomerular filtration rates (GFR). Furthermore, experimental models demonstrated that intraperitoneal injection of Scandium chloride led to significant nephrotoxicity, evidenced by increased levels of β-2 microglobulin and N-acetyl-beta-D-glucosaminidase, suggesting alterations in renal tubular function .

2.2 Summary of Findings on Nephrotoxicity

The following table summarizes the findings related to nephrotoxicity associated with this compound:

| Parameter | Control Group (Healthy) | CRF Patients |

|---|---|---|

| Plasma Creatinine Levels | Normal | Elevated |

| Plasma Urea Levels | Normal | Elevated |

| Glomerular Filtration Rate | Normal | Decreased |

| β-2 Microglobulin | Low | Elevated |

| N-Acetyl-beta-D-glucosaminidase | Low | Elevated |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiproliferative Mechanism : The interaction between Scandium ions and cellular signaling pathways appears to disrupt normal proliferation signals, leading to reduced cell viability.

- Nephrotoxic Mechanism : The accumulation of Scandium may induce oxidative stress or inflammatory responses in renal tissues, contributing to functional impairments.

Propriétés

IUPAC Name |

trichloroscandium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZFOHABAHJDIK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Sc](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051850 | |

| Record name | Scandium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-14-0 | |

| Record name | Scandium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Scandium chloride hexahydrate impact renal function, and can urinary Scandium levels predict exposure?

A1: While the provided abstracts don't offer specific details on the mechanism of interaction between this compound and the kidneys, one study investigates its effects on renal function in rats and explores the potential of urinary Scandium as an exposure predictor. [] This suggests that this compound can be absorbed and excreted through urine, with urinary levels potentially correlating with exposure levels. Further research is needed to fully understand the interaction mechanisms and long-term effects on renal function.

Q2: What is known about the structural characteristics of this compound and its derivatives?

A2: While the molecular formula and weight of this compound are not explicitly mentioned in the abstracts, one study investigates the "solvation coordination compounds of Scandium chloride from the dehydration of this compound." [] This implies researchers are examining the structural changes occurring when water molecules are removed from the hexahydrate structure. Additionally, another study focuses on "Coordination Polymers Based on Scandium and 2,5-Pyrazinedicarboxylic Acid." [] This research likely explores the use of Scandium chloride, potentially derived from the hexahydrate, as a building block for creating coordination polymers with specific properties. Further research delving into spectroscopic data and crystallographic analysis would provide a more comprehensive understanding of its structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.